5-(4-Phenoxybutoxy)psoralen

Descripción general

Descripción

5-(4-Fenoxibutoxi)psoraleno, comúnmente conocido como PAP-1, es un inhibidor selectivo de moléculas pequeñas del canal de potasio regulado por voltaje Kv1.3. Este compuesto ha llamado la atención debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades autoinmunitarias. PAP-1 es conocido por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto en investigación como en entornos clínicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PAP-1 involucra la reacción de 5-metoxipsoraleno con bromuro de 4-fenoxibutilo. La reacción generalmente tiene lugar en presencia de una base como carbonato de potasio en un solvente aprótico como la dimetilformamida (DMF). Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para PAP-1 no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio. El proceso implica escalar la reacción mientras se mantiene un control estricto sobre las condiciones de reacción para garantizar la consistencia y la calidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

PAP-1 se somete a varias reacciones químicas, que incluyen:

Oxidación: PAP-1 se puede oxidar en condiciones específicas, aunque esta no es una vía de reacción principal para su uso.

Sustitución: El grupo fenoxi en PAP-1 puede participar en reacciones de sustitución, particularmente la sustitución aromática nucleofílica.

Reducción: Las reacciones de reducción son menos comunes para PAP-1, pero pueden ocurrir en condiciones específicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de PAP-1 con diferentes grupos funcionales unidos al anillo fenoxi .

Aplicaciones Científicas De Investigación

Immunological Applications

Selective Kv1.3 Blockade

PAP-1 is primarily recognized for its ability to selectively inhibit the Kv1.3 channel, which is predominantly expressed in activated effector memory T cells (TEMs). The blockade of Kv1.3 leads to membrane depolarization and inhibition of TEM proliferation and function, making it a valuable tool in immunological research and potential therapies for autoimmune diseases.

- Mechanism of Action : By inhibiting Kv1.3, PAP-1 reduces the activation and proliferation of TEMs, which are involved in various autoimmune conditions such as multiple sclerosis and type 1 diabetes .

- Preclinical Studies : In vivo studies in rhesus macaques demonstrated that PAP-1 effectively suppressed TEM proliferation without significant toxicity, indicating its potential for treating autoimmune diseases .

Dermatological Applications

Psoriasis Treatment

PAP-1 is currently in preclinical development for the treatment of psoriasis due to its potent activity against Kv1.3.

- Efficacy in Animal Models : Studies have shown that PAP-1 can inhibit oxazolone-induced allergic contact dermatitis, a model for psoriasis, suggesting its therapeutic potential in managing skin disorders .

- Pharmacokinetics : PAP-1 has favorable pharmacokinetic properties with a half-life of approximately 6.4 hours in rhesus macaques and shows no acute toxicity in repeated-dose studies .

Antitumor Activity

Recent studies have explored the anticancer properties of PAP-1, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.

- In Vivo Efficacy : In xenograft models, PAP-1 demonstrated significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg .

- Mechanistic Insights : The compound's ability to modulate ion channels may contribute to its effects on tumor cell viability and proliferation.

Anti-inflammatory Effects

PAP-1 has shown promise in reducing inflammation markers in models of induced arthritis.

- Experimental Findings : Significant reductions in paw swelling were observed after treatment with PAP-1, indicating its potential application in inflammatory conditions beyond autoimmune diseases .

Structural Modifications and Derivatives

Research into structural modifications of the psoralen scaffold has led to the synthesis of various derivatives aimed at enhancing potency and selectivity while minimizing side effects.

| Compound | IC50 (nM) | Selectivity Over Kv1.5 | Notes |

|---|---|---|---|

| PAP-1 | 2 | 23-fold | Highly selective Kv1.3 blocker |

| 5-Methoxypsoralen | ~2000 | N/A | Less potent than PAP-1 |

The introduction of the 4-phenoxybutoxy side-chain has been pivotal in increasing the potency of these compounds compared to traditional psoralens like 5-methoxypsoralen .

Case Studies

Several case studies have highlighted the therapeutic potential of PAP-1:

- Cancer Treatment : A study evaluated its anticancer effects in breast cancer models, demonstrating significant apoptosis induction with minimal effects on normal cells.

- Infection Control : Another study assessed antimicrobial efficacy against resistant bacteria, showcasing the compound's versatility beyond ion channel modulation .

Mecanismo De Acción

PAP-1 ejerce sus efectos al inhibir selectivamente el canal de potasio Kv1.3, que se expresa predominantemente en las membranas celulares de las células T de memoria efectoras activadas. El bloqueo de Kv1.3 da como resultado la despolarización de la membrana y la inhibición de la proliferación y la función de las células T. Este mecanismo hace que PAP-1 sea particularmente eficaz para suprimir las respuestas inmunitarias en enfermedades autoinmunitarias .

Comparación Con Compuestos Similares

Compuestos similares

Psora-4: Otro compuesto de fenoxialcoxipsoraleno con propiedades inhibitorias de Kv1.3 similares pero menos selectividad en comparación con PAP-1.

Correolide: Un producto natural que inhibe Kv1.3 pero también afecta otros canales de potasio, lo que lo hace menos selectivo.

ShK-186: Un péptido derivado de la toxina de la anémona de mar con alta selectividad para Kv1.3 pero diferentes propiedades estructurales en comparación con PAP-1

Singularidad de PAP-1

PAP-1 destaca por su alta selectividad para el canal Kv1.3 sobre otros canales de potasio, incluidos Kv1.5, Kv2.1 y Kv3.1. Esta selectividad reduce la probabilidad de efectos fuera de objetivo y mejora su potencial terapéutico. Además, PAP-1 no exhibe efectos citotóxicos o fototóxicos, lo que lo convierte en una opción más segura para la investigación y el uso clínico potencial .

Actividad Biológica

5-(4-Phenoxybutoxy)psoralen, also known as PAP-1, is a selective blocker of the voltage-gated potassium channel Kv1.3, which is predominantly expressed in activated effector memory T cells (TEMs). This compound has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases and neurodegenerative disorders.

PAP-1 inhibits Kv1.3 channels, leading to membrane depolarization and subsequent suppression of TEM proliferation and function. This action is crucial as TEMs play a significant role in the immune response, particularly in chronic inflammatory conditions. By blocking Kv1.3, PAP-1 effectively modulates the immune response without broadly suppressing immune function, making it a promising candidate for treating autoimmune diseases such as multiple sclerosis and psoriasis .

Pharmacokinetics and Toxicity

In pharmacokinetic studies conducted on rhesus macaques, PAP-1 displayed a half-life of approximately 6.4 hours when administered intravenously. The compound was efficiently absorbed when given orally, achieving plasma concentrations sufficient to suppress TEM activity without causing toxicity . A six-month repeat-dose toxicity study in rats indicated no significant adverse effects on hematology or general health at doses of 50 mg/kg, suggesting a favorable safety profile for further clinical development .

In Vivo Studies

- Autoimmune Disease Models : In experimental models of autoimmune diabetes and psoriasis, PAP-1 has demonstrated efficacy in preventing disease onset and reducing symptoms. Notably, it effectively inhibited delayed-type hypersensitivity reactions and showed promise in treating psoriasis in humanized mouse models .

- Neurodegenerative Disease Models : In APP/PS1 transgenic mice models of Alzheimer's disease, long-term administration of PAP-1 reduced neuroinflammation and cerebral amyloid load, improving cognitive deficits associated with the disease. This suggests that Kv1.3 inhibition may serve as a therapeutic strategy for Alzheimer’s by modulating microglial activation states .

Case Studies

A study involving rhesus macaques infected with simian immunodeficiency virus (SIV) demonstrated that chronic treatment with PAP-1 did not adversely affect the development of immune responses to vaccinations while effectively suppressing TEM function. This indicates its potential utility in managing viral infections without compromising vaccine efficacy .

Data Table: Summary of Biological Activities

| Biological Activity | Details |

|---|---|

| Target Channel | Kv1.3 |

| IC50 Value | ~2 nM |

| Primary Effects | Inhibition of TEM proliferation; modulation of immune response |

| Toxicity Findings | No significant toxicity at 50 mg/kg in rats; safe for chronic administration |

| Therapeutic Applications | Autoimmune diseases (e.g., psoriasis, diabetes), neurodegenerative disorders (e.g., Alzheimer’s) |

Propiedades

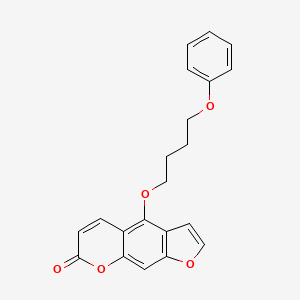

IUPAC Name |

4-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-20-9-8-16-19(26-20)14-18-17(10-13-24-18)21(16)25-12-5-4-11-23-15-6-2-1-3-7-15/h1-3,6-10,13-14H,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINMYBBFQRSVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461776 | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870653-45-5 | |

| Record name | PAP-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870653455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Phenoxybutoxy)psoralen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAP-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A62C114Q0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.